molecular formula C15H22BFO3 B1400663 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol CAS No. 1350426-05-9

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol

Cat. No. B1400663
CAS RN: 1350426-05-9
M. Wt: 280.14 g/mol
InChI Key: GYAOJXKIVXUIJH-UHFFFAOYSA-N
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Description

The compound “2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol” is a boric acid derivative . It is related to the class of compounds known as boronic acid pinacol esters, which are significant reaction intermediates in organic synthesis reactions . These compounds have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as FTIR, 1H and 13C NMR, and MS . Additionally, the single crystal structure can be gauged by X-ray diffraction . Density functional theory (DFT) can be applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, it’s worth noting that boronic acid pinacol ester compounds, to which this compound belongs, are important nucleophiles in the Suzuki reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be studied using various techniques. For instance, DFT can be used to study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

The compound, along with its derivatives, is primarily used as a boric acid ester intermediate in chemical synthesis. Huang et al. (2021) detailed the synthesis of related compounds through a three-step substitution reaction. The structures were confirmed using various spectroscopic methods (FTIR, NMR, and mass spectrometry) and single-crystal X-ray diffraction. The molecular structures were further verified through Density Functional Theory (DFT), demonstrating consistency with crystal structures determined by X-ray diffraction. These findings suggest a critical role of this compound in the accurate synthesis and structural analysis of complex chemical entities (Huang et al., 2021).

Advanced Material Development

Some studies have highlighted the application of these compounds in advanced material development. Fischer et al. (2013) utilized similar boron-based compounds for the synthesis of heterodisubstituted polyfluorenes, leading to the production of stable nanoparticles with bright fluorescence emission. These findings are pivotal for developing advanced materials with potential applications in electronics and fluorescence-based technologies (Fischer et al., 2013).

Sensing and Detection Technologies

The compound and its derivatives have significant implications in sensing and detection technologies. Fu et al. (2016) elaborated on the synthesis of specific derivatives for H2O2 vapor detection, highlighting its potential in explosive detection and other critical sensing applications. This compound's ability to enhance sensing performance indicates its value in developing sophisticated detection systems (Fu et al., 2016).

Nanotechnology and Drug Delivery

In the realm of nanotechnology and drug delivery, Ren et al. (2022) discussed the use of related boron-containing compounds in the fabrication of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles. These vesicles exhibited pH/H2O2-responsive drug release properties, underscoring their potential in creating highly efficient drug delivery systems (Ren et al., 2022).

Future Directions

Boronic acid pinacol ester compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They also have good biological activity and pharmacological effects . Therefore, the future research directions for this compound could involve exploring its potential applications in these areas.

properties

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFO3/c1-13(2,18)11-8-7-10(9-12(11)17)16-19-14(3,4)15(5,6)20-16/h7-9,18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAOJXKIVXUIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C)(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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